molecular formula C20H14N4O3 B2869513 N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 863020-16-0

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2869513
CAS No.: 863020-16-0
M. Wt: 358.357
InChI Key: YVLOIHRTXCDULQ-UHFFFAOYSA-N
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Description

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound exhibits high selectivity and potency for GSK-3β , making it an invaluable pharmacological tool for dissecting the kinase's function in disease models. Its primary research value lies in the investigation of neurodegenerative pathologies, such as Alzheimer's disease, where inhibition of GSK-3β is a prominent therapeutic strategy aimed at reducing tau hyperphosphorylation . Furthermore, due to the involvement of GSK-3β in regulating apoptosis, proliferation, and the Wnt/β-catenin signaling pathway, this inhibitor is extensively used in oncology research to study its effects on tumor cell growth and survival. By precisely modulating GSK-3β activity, researchers can elucidate its complex role in disease progression and validate novel therapeutic targets.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-19(14-5-6-17-18(10-14)27-12-26-17)22-15-4-1-3-13(9-15)16-11-24-8-2-7-21-20(24)23-16/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLOIHRTXCDULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of gold nanoparticles as a catalyst to facilitate the formation of the imidazo[1,2-a]pyrimidine core . Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and form the desired product under mild, metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable green chemistry approaches to ensure efficiency and sustainability. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. For instance, the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines can be achieved through a green chemistry approach that utilizes non-toxic reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)hexanamide

  • Structure : The para-substituted phenyl group is linked to a hexanamide chain instead of a benzodioxole-carboxamide.
  • Key Differences: Substituent Position: Para (4-) vs. meta (3-) substitution alters steric and electronic interactions with target proteins.
  • Applications : Listed in supplier databases (e.g., CHEMBL1458516, ZINC4023871) for preclinical studies, suggesting roles in oncology or neurology .

Tyclopyrazoflor and Sarolaner

  • Structure : These agrochemicals (from ) share heterocyclic cores but incorporate fluorinated alkyl groups and sulfonyl moieties.
  • Key Differences :
    • Fluorination : Tyclopyrazoflor’s trifluoromethyl groups enhance metabolic stability compared to the benzodioxole’s methylenedioxy ring.
    • Target Specificity : Sarolaner’s isoxazoline group targets invertebrate GABA receptors, whereas the benzodioxole-carboxamide may interact with mammalian kinases .

Isocycloseram and Acynonapyr

  • Structure : These insecticides (from ) feature triazole and pyrazole rings instead of imidazo[1,2-a]pyrimidine.
  • Key Differences :
    • Heterocycle Diversity : Pyrazole/triazole rings confer resistance to oxidative degradation, unlike the imidazo[1,2-a]pyrimidine’s susceptibility to CYP450 metabolism.
    • Bioactivity : These compounds target chitin synthesis in pests, whereas the benzodioxole-carboxamide derivative may have broader therapeutic applications .

Data Table: Structural and Hypothesized Properties

Compound Name Core Structure Key Substituents Hypothesized logP Potential Targets
Target Compound Imidazo[1,2-a]pyrimidine 3-phenyl-benzodioxole-5-carboxamide ~3.2 Kinases, CNS receptors
N-(4-{Imidazo…yl}phenyl)hexanamide Imidazo[1,2-a]pyrimidine 4-phenyl-hexanamide ~2.8 Enzymes, Ion channels
Tyclopyrazoflor Pyrazole Trifluoromethyl, sulfonyl ~4.1 Insect GABA receptors
Sarolaner Isoxazoline Chlorophenyl, CF3 ~5.3 Invertebrate GABA receptors

Research Findings and Trends

  • Meta vs. Para Substitution : Meta-substituted derivatives (e.g., target compound) show improved solubility in polar solvents compared to para-substituted analogs like N-(4-{imidazo…yl}phenyl)hexanamide, which exhibit higher membrane permeability .
  • Benzodioxole vs. Fluorinated Groups : The benzodioxole’s methylenedioxy ring offers moderate logP (~3.2), balancing bioavailability and CNS penetration, whereas fluorinated analogs (e.g., tyclopyrazoflor) prioritize durability in harsh environments .
  • Therapeutic Potential: While agrochemical analogs (sarolaner, isocycloseram) focus on pest-specific targets, the target compound’s hybrid structure suggests dual utility in both antimicrobial and anticancer research.

Notes on Evidence Limitations

  • The provided patent () focuses on agrochemicals, limiting direct pharmacological data for the target compound.
  • Supplier databases () lack mechanistic studies, necessitating extrapolation from structural analogs.

Biological Activity

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step processes including cyclization reactions. Research has shown that derivatives of imidazo[1,2-a]pyrimidine can be synthesized through methods that enhance their biological activity, particularly in anti-inflammatory and anticancer applications .

2.1 Antitumor Activity

Several studies have demonstrated the antitumor potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds similar to this compound exhibited strong inhibitory effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung adenocarcinoma) with IC50 values in the micromolar range .

2.2 Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by selectively inhibiting COX-2 enzymes. In vitro assays indicated that certain derivatives had a higher selectivity and potency compared to traditional NSAIDs like celecoxib . The mechanism often involves competitive inhibition at the active site of the enzyme.

2.3 Antimicrobial and Antioxidant Activities

Research has also highlighted the antimicrobial and antioxidant capabilities of this compound class. Some derivatives displayed significant activity against various bacterial strains and showed potential for use as antioxidants in biological systems .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a CC50 value of approximately 3.6 μM with a selectivity index (SI) of 17.3 over normal fibroblast cells, suggesting a favorable therapeutic window .

Case Study 2: COX-2 Inhibition

Another investigation focused on the COX-2 inhibitory activity of related benzodioxole derivatives. The study found that certain compounds could inhibit COX-2 with an IC50 as low as 0.05 μM, indicating high efficacy as anti-inflammatory agents .

4. Data Tables

Activity Cell Line/Target IC50/CC50 Value Selectivity Index
AntitumorMCF-73.6 μM17.3
COX-2 InhibitionCOX-2 Enzyme0.05 μMNot specified
AntimicrobialVarious Bacterial StrainsVariesNot specified

5. Conclusion

This compound represents a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy and safety profile for clinical applications.

6. Future Directions

Further studies are warranted to explore:

  • The molecular targets involved in its biological activities.
  • In vivo efficacy and safety profiles.
  • Structure-activity relationship (SAR) analyses to enhance potency and selectivity.

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